molecular formula C13H15N3O4S B3119447 Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate CAS No. 251307-11-6

Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate

Cat. No. B3119447
CAS RN: 251307-11-6
M. Wt: 309.34 g/mol
InChI Key: IOJRVHOPKFVGKM-UHFFFAOYSA-N
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Description

Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug discovery, medicinal chemistry, and chemical biology. This compound is also known as PMSF, which stands for Pyridine-2-Mercaptoethyl-Succinimide Ester.

Scientific Research Applications

Synthesis of Novel Compounds

A general synthesis route was established for a novel class of pyridazin-3-one derivatives through the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to the formation of pyridazin-3-one derivatives in excellent yield. This synthesis process highlights the versatility of such compounds in creating a wide array of derivatives, showcasing their potential utility in various research applications (Ibrahim & Behbehani, 2014).

Antimicrobial Evaluation

The antimicrobial properties of certain pyrimidine derivatives were explored, indicating the potential use of methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate and its derivatives in the development of antimicrobial agents. This evaluation points to the broad-spectrum potential of these compounds in combating microbial infections (Farag, Kheder, & Mabkhot, 2008).

Water Oxidation Catalysts

A new family of Ru complexes, potentially involving derivatives of methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate, demonstrated significant activity in water oxidation processes. This application is crucial for the development of efficient and sustainable water-splitting technologies, which are pivotal for hydrogen production (Zong & Thummel, 2005).

Development of Cardiotonic Agents

The structure-activity relationships of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, potentially analogous to methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate, were explored for their potential as cardiotonic agents. This research indicates the possibility of developing new therapeutics based on these compounds for treating heart-related conditions (Butler et al., 1987).

properties

IUPAC Name

methyl 6-oxo-2-(2-pyridin-2-ylsulfanylacetyl)diazinane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-20-13(19)9-6-10(17)15-16(7-9)12(18)8-21-11-4-2-3-5-14-11/h2-5,9H,6-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJRVHOPKFVGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)NN(C1)C(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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